molecular formula C7H9ClN4 B8216740 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride

2-Methylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride

Cat. No.: B8216740
M. Wt: 184.62 g/mol
InChI Key: IXPQNDDDJJGUCH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole with 2-chloro-3-formylquinoline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the purification process may include crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-Methylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: A parent compound with similar structural features but lacking the methyl and amine groups.

    2-Methylpyrazolo[1,5-a]pyrimidin-6-ol: A hydroxyl derivative with different chemical properties and biological activities.

    3-Amino-2-methylpyrazolo[1,5-a]pyrimidine: A closely related compound with an amino group at a different position.

Uniqueness

2-Methylpyrazolo[1,5-a]pyrimidin-6-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-methylpyrazolo[1,5-a]pyrimidin-6-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4.ClH/c1-5-2-7-9-3-6(8)4-11(7)10-5;/h2-4H,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPQNDDDJJGUCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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